molecular formula C8H7ClN2O B14714466 1-amino-6-chloro-3H-indol-2-one CAS No. 23063-06-1

1-amino-6-chloro-3H-indol-2-one

Cat. No.: B14714466
CAS No.: 23063-06-1
M. Wt: 182.61 g/mol
InChI Key: VDNUJYWAXIYTFW-UHFFFAOYSA-N
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Description

1-Amino-6-chloro-3H-indol-2-one is a substituted indolinone derivative characterized by an amino group at position 1 and a chlorine atom at position 6 of the indole core. Its molecular formula is C₈H₆ClN₂O, with a molecular weight of 196.6 g/mol.

Properties

CAS No.

23063-06-1

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

1-amino-6-chloro-3H-indol-2-one

InChI

InChI=1S/C8H7ClN2O/c9-6-2-1-5-3-8(12)11(10)7(5)4-6/h1-2,4H,3,10H2

InChI Key

VDNUJYWAXIYTFW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)N(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-6-chloro-3H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazines with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 6-chloro-2-nitroaniline and a suitable ketone or aldehyde. The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-amino-6-chloro-3H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-amino-6-chloro-3H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-amino-6-chloro-3H-indol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogues of 1-amino-6-chloro-3H-indol-2-one, highlighting substituent positions, molecular formulas, and notable properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
6-Amino-2-indolinone hydrochloride 6-NH₂ (no Cl) C₈H₈N₂O·HCl 184.63 NMR δ 6.5–7.2 (aromatic H); used in crystallography studies
3-Amino-5-chloroindolin-2-one hydrochloride 3-NH₂, 5-Cl C₈H₆ClN₂O·HCl 219.07 Bioactivity: Potential intermediate for kinase inhibitors; HRMS: m/z 219.07 [M+H]⁺
1-[(4-Aminophenyl)methyl]-6-chloroindolin-2-one 6-Cl, 1-(4-aminobenzyl) C₁₅H₁₃ClN₂O 288.73 Structural complexity; no bioactivity reported
3-Benzylidene-6-chloroindolin-2-one 3-benzylidene, 6-Cl C₁₅H₁₀ClNO 271.70 UV-Vis λₘₐₓ: 320 nm; used in fluorescence studies

Spectroscopic and Physicochemical Properties

  • NMR Shifts: Aromatic protons in 6-aminoindolin-2-one derivatives resonate at δ 6.5–7.2 (1H NMR), while chloro-substituted analogues show upfield shifts (δ 7.1–7.8) due to electron-withdrawing effects . Carbonyl (C=O) signals in ¹³C NMR appear at δ 170–175 ppm, consistent across indolinones .
  • Melting Points: Chloro and benzylidene substituents increase melting points (e.g., 229–230°C for compound 43 in ) compared to unsubstituted indolinones (typically 150–180°C) .

Key Research Findings

Substituent Position Dictates Bioactivity: Amino groups at position 3 (vs. 1 or 6) enhance interactions with enzymatic active sites, as seen in kinase inhibitor studies .

Chlorine Enhances Stability: 6-Chloro substituents improve thermal stability and resistance to metabolic degradation compared to non-halogenated analogues .

Synthetic Challenges : Direct amination at position 1 remains less explored; most protocols focus on positions 3 or 6 due to steric and electronic factors .

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